3,3-Difluoro-5-(iodomethyl)oxolan-2-one
CAS No.: 1256080-97-3
Cat. No.: VC2823334
Molecular Formula: C5H5F2IO2
Molecular Weight: 261.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256080-97-3 |
|---|---|
| Molecular Formula | C5H5F2IO2 |
| Molecular Weight | 261.99 g/mol |
| IUPAC Name | 3,3-difluoro-5-(iodomethyl)oxolan-2-one |
| Standard InChI | InChI=1S/C5H5F2IO2/c6-5(7)1-3(2-8)10-4(5)9/h3H,1-2H2 |
| Standard InChI Key | BROYASGEUFSTBD-UHFFFAOYSA-N |
| SMILES | C1C(OC(=O)C1(F)F)CI |
| Canonical SMILES | C1C(OC(=O)C1(F)F)CI |
Introduction
3,3-Difluoro-5-(iodomethyl)oxolan-2-one is a synthetic organic compound characterized by its unique molecular structure, which includes a difluorinated oxolan-2-one ring with an iodo-substituted methyl group. This compound is of interest in various chemical and pharmaceutical applications due to its reactivity and potential as a precursor for further synthesis.
Synthesis and Applications
3,3-Difluoro-5-(iodomethyl)oxolan-2-one can be used as a starting material for synthesizing other compounds, such as 5-(azidomethyl)-3,3-difluorodihydro-2(3H)-furanone. This conversion involves a nucleophilic substitution reaction where the iodine is replaced by an azide group using sodium azide in a solvent like dimethyl sulfoxide (DMSO) .
Synthesis Steps:
-
Starting Material: 3,3-Difluoro-5-(iodomethyl)oxolan-2-one.
-
Reaction Conditions: Stir the compound with sodium azide in DMSO at room temperature for several hours.
-
Product: 5-(Azidomethyl)-3,3-difluorodihydro-2(3H)-furanone.
Suppliers and Availability
3,3-Difluoro-5-(iodomethyl)oxolan-2-one is available from several chemical suppliers, including Biosynth and EvitaChem, which offer it for custom synthesis and research purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume